Cas no 90880-23-2 (α-Helical CRF(9-41))

α-Helical CRF(9-41) is a synthetic peptide antagonist of corticotropin-releasing factor (CRF) receptors, specifically designed to exhibit high binding affinity and selectivity for CRF₁ and CRF₂ receptors. Its α-helical conformation enhances structural stability and receptor interaction, making it a valuable tool for studying CRF-mediated pathways in neuroendocrine and stress-related research. The peptide is commonly utilized in vitro and in vivo to investigate the physiological roles of CRF in anxiety, depression, and addiction models. Its well-characterized antagonistic properties allow for precise modulation of CRF signaling, aiding mechanistic studies. The product is typically supplied in lyophilized form, ensuring consistent purity and bioactivity for experimental reproducibility.
α-Helical CRF(9-41) structure
α-Helical CRF(9-41) structure
Product Name:α-Helical CRF(9-41)
CAS No:90880-23-2
MF:C166H274N46O53S2
MW:3826.407g/molg/mol
CID:798913
PubChem ID:90479767
Update Time:2025-06-29

α-Helical CRF(9-41) Chemical and Physical Properties

Names and Identifiers

    • L-Alaninamide, L-a-aspartyl-L-leucyl-L-threonyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-arginyl-L-a-glutamyl-L-methionyl-L-leucyl-L-a-glutamyl-L-methionyl-L-alanyl-L-lysyl-L-alanyl-L-a-glutamyl-L-glutaminyl-L-a-glutamyl-L-alanyl-L-a-glutamyl-L-glutaminyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-arginyl-L-leucyl-L-leucyl-L-leucyl-L-a-glutamyl-L-a-glutamyl-
    • CORTICOTROPIN RELEASING FACTOR ANTAGONIST
    • α-helical CRF 9-41
    • CID 90479767
    • Corticotropin-releasing factor (human), 1-de-L-serine-2-de-L-glutamicacid-3-de-L-glutamicacid-4-de-L-proline-5-de-L-proline-6-de-L-isoleucine-7-de-L-serine-8-de-L-leucine-18-L-methionine-23-L-lysine-27-L-glutamic acid-29-L-glutamicacid-32-L-alanine-33-L-leucine-36-L-leucine-38-L-leucine-40-L-glutamicacid-41-L-alaninamide-
    • PD086341
    • 90880-23-2
    • AKOS024456448
    • G12298
    • α-Helical CRF(9-41)
    • Inchi: 1S/C166H274N46O53S2/c1-77(2)63-109(156(257)210-119(74-122(171)216)162(263)191-97(37-32-60-179-166(175)176)145(246)203-113(67-81(9)10)157(258)207-114(68-82(11)12)158(259)206-112(66-80(7)8)155(256)197-105(45-54-128(227)228)149(250)194-100(40-49-123(217)218)140(241)181-85(17)132(172)233)201-137(238)87(19)182-133(234)86(18)183-141(242)98(38-47-120(169)214)192-147(248)102(42-51-125(221)222)188-136(237)90(22)185-142(243)101(41-50-124(219)220)195-146(247)99(39-48-121(170)215)193-148(249)103(43-52-126(223)224)189-135(236)89(21)184-139(240)95(35-29-30-58-167)187-134(235)88(20)186-143(244)107(56-61-266-24)199-151(252)106(46-55-129(229)230)198-154(255)110(64-78(3)4)204-152(253)108(57-62-267-25)200-150(251)104(44-53-127(225)226)196-144(245)96(36-31-59-178-165(173)174)190-153(254)111(65-79(5)6)205-159(260)115(69-83(13)14)208-161(262)118(72-93-75-177-76-180-93)209-160(261)117(71-92-33-27-26-28-34-92)211-164(265)131(91(23)213)212-163(264)116(70-84(15)16)202-138(239)94(168)73-130(231)232/h26-28,33-34,75-91,94-119,131,213H,29-32,35-74,167-168H2,1-25H3,(H2,169,214)(H2,170,215)(H2,171,216)(H2,172,233)(H,177,180)(H,181,241)(H,182,234)(H,183,242)(H,184,240)(H,185,243)(H,186,244)(H,187,235)(H,188,237)(H,189,236)(H,190,254)(H,191,263)(H,192,248)(H,193,249)(H,194,250)(H,195,247)(H,196,245)(H,197,256)(H,198,255)(H,199,252)(H,200,251)(H,201,238)(H,202,239)(H,203,246)(H,204,253)(H,205,260)(H,206,259)(H,207,258)(H,208,262)(H,209,261)(H,210,257)(H,211,265)(H,212,264)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H,229,230)(H,231,232)(H4,173,174,178)(H4,175,176,179)/t85-,86-,87-,88-,89-,90-,91+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,131-/m0/s1
    • InChI Key: PNGVJHODDQMQKT-GVKLFNHCSA-N
    • SMILES: S(C)CC[C@@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](C)C(N[C@H](C(N[C@@H](C)C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](C)C(N[C@@H](CCC(=O)O)C(N[C@@H](CCC(N)=O)C(N[C@@H](C)C(N[C@@H](C)C(N[C@H](C(N[C@@H](CC(N)=O)C(N[C@@H](CCCNC(=N)N)C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N)=O)C)=O)CCC(=O)O)=O)CCC(=O)O)=O)CC(C)C)=O)CC(C)C)=O)CC(C)C)=O)=O)=O)CC(C)C)=O)=O)=O)=O)=O)=O)CCC(=O)O)=O)CCC(N)=O)=O)CCC(=O)O)=O)=O)CCCCN)=O)=O)CCSC)=O)CCC(=O)O)=O)CC(C)C)=O)NC([C@H](CCC(=O)O)NC([C@H](CCCNC(=N)N)NC([C@H](CC(C)C)NC([C@H](CC(C)C)NC([C@H](CC1=CNC=N1)NC([C@H](CC1C=CC=CC=1)NC([C@H]([C@@H](C)O)NC([C@H](CC(C)C)NC([C@H](CC(=O)O)N)=O)=O)=O)=O)=O)=O)=O)=O)=O

Computed Properties

  • Exact Mass: 3824.963
  • Monoisotopic Mass: 3823.96
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 54
  • Hydrogen Bond Acceptor Count: 60
  • Heavy Atom Count: 267
  • Rotatable Bond Count: 137
  • Complexity: 9070
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 34
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 1680
  • XLogP3: -11.6

Experimental Properties

  • Solubility: Soluble to 1 mg/ml in 0.1% TFA

α-Helical CRF(9-41) Security Information

  • Storage Condition:Desiccate at -20°C

α-Helical CRF(9-41) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6934-500ug
α-helical CRF 9-41
90880-23-2 98%
500ug
¥4366.00 2023-09-09
TargetMol Chemicals
TP2048-5 mg
α-Helical CRF(9-41)
90880-23-2 98%
5mg
¥ 8,019 2023-07-11
Biosynth
QDA88023-1 mg
α-helical CRF 9-41
90880-23-2
1mg
$820.05 2023-01-03
Biosynth
QDA88023-5 mg
α-helical CRF 9-41
90880-23-2
5mg
$2,665.20 2023-01-03
Biosynth
QDA88023-10 mg
α-helical CRF 9-41
90880-23-2
10mg
$4,264.30 2023-01-03
A2B Chem LLC
AX63395-1mg
Corticotropin-releasing factor (human), 1-de-L-serine-2-de-L-glutamicacid-3-de-L-glutamicacid-4-de-L-proline-5-de-L-proline-6-de-L-isoleucine-7-de-L-serine-8-de-L-leucine-18-L-methionine-23-L-lysine-27-L-glutamic acid-29-L-glutamicacid-32-L-alanine-33-L-leucine-36-L-leucine-38-L-leucine-40-L-glutamicacid-41-L-alaninamide-
90880-23-2 99%
1mg
$435.00 2024-05-20
A2B Chem LLC
AX63395-5mg
Corticotropin-releasing factor (human), 1-de-L-serine-2-de-L-glutamicacid-3-de-L-glutamicacid-4-de-L-proline-5-de-L-proline-6-de-L-isoleucine-7-de-L-serine-8-de-L-leucine-18-L-methionine-23-L-lysine-27-L-glutamic acid-29-L-glutamicacid-32-L-alanine-33-L-leucine-36-L-leucine-38-L-leucine-40-L-glutamicacid-41-L-alaninamide-
90880-23-2 99%
5mg
$1235.00 2024-05-20
TargetMol Chemicals
TP2048-5mg
α-Helical CRF(9-41)
90880-23-2
5mg
¥ 8019 2024-07-20

α-Helical CRF(9-41) Related Literature

Additional information on α-Helical CRF(9-41)

Introduction to α-Helical CRF(9-41) and Its Significance in Modern Research

α-Helical CRF(9-41), a synthetic peptide with the CAS number 90880-23-2, has emerged as a critical compound in the field of pharmacology and biochemical research. This peptide, derived from the corticotropin-releasing factor (CRF), plays a pivotal role in the study of stress responses, neuroendocrinology, and various physiological pathways. The precise structure of α-Helical CRF(9-41) makes it an invaluable tool for researchers aiming to understand the intricate mechanisms of the body's stress system.

The corticotropin-releasing factor (CRF) family encompasses a group of neuropeptides that regulate stress responses, anxiety, and metabolism. Among these, α-Helical CRF(9-41) is particularly noted for its potent effects on the hypothalamic-pituitary-adrenal (HPA) axis, which is central to the body's response to stress. This peptide binds to specific receptors, primarily CRF1 and CRF2, triggering a cascade of hormonal changes that modulate stress-related behaviors and physiological responses.

Recent advancements in the field have highlighted the therapeutic potential of α-Helical CRF(9-41) in treating various conditions associated with chronic stress and anxiety. Studies have demonstrated its ability to modulate neuronal activity in regions such as the amygdala and hippocampus, which are crucial for emotional regulation and memory formation. The peptide's ability to interact with these brain regions has opened new avenues for developing treatments for psychiatric disorders like depression and post-traumatic stress disorder (PTSD).

In clinical trials, α-Helical CRF(9-41) has shown promise in reducing symptoms associated with stress-related disorders. Its synthetic nature allows for controlled administration, making it a suitable candidate for both preclinical and clinical studies. Researchers are exploring its potential as an anxiolytic agent, with early results indicating that it may help alleviate anxiety without the side effects commonly associated with traditional anxiolytics.

The molecular structure of α-Helical CRF(9-41) is characterized by its helical conformation, which is essential for its biological activity. This three-dimensional arrangement allows it to effectively bind to its target receptors, initiating downstream signaling pathways. The synthesis of this peptide has been refined over the years, enabling researchers to produce high-purity samples suitable for intricate biochemical analyses.

The role of α-Helical CRF(9-41) in metabolic regulation has also garnered significant attention. Emerging research suggests that this peptide may influence glucose homeostasis and energy balance by interacting with peripheral tissues such as adipose and muscle cells. These findings could have implications for the development of novel strategies to manage metabolic disorders like obesity and type 2 diabetes.

The development of targeted therapies for neurological disorders has been further advanced by the use of α-Helical CRF(9-41). By selectively modulating CRF receptor activity, researchers aim to develop drugs that can address specific aspects of neurological dysfunction without causing widespread side effects. This precision is particularly important in treating conditions where off-target effects can exacerbate symptoms.

The future prospects of α-Helical CRF(9-41) in medical research are vast. Ongoing studies are investigating its potential role in immunomodulation, cancer biology, and even neurodegenerative diseases. The ability of this peptide to influence multiple physiological pathways makes it a versatile tool for understanding complex biological processes.

In conclusion, α-Helical CRF(9-41) represents a significant advancement in the field of biochemical research. Its precise targeting of CRF receptors and ability to modulate various physiological processes make it a valuable compound for both academic research and therapeutic applications. As our understanding of its mechanisms continues to grow, so too will its potential applications in medicine and biotechnology.

Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd